
a-Trisaccharide
説明
Trisaccharides are oligosaccharides composed of three monosaccharides with two glycosidic bonds connecting them . Each glycosidic bond can be formed between any hydroxyl group on the component monosaccharides . Even if all three component sugars are the same (e.g., glucose), different bond combinations (regiochemistry) and stereochemistry (alpha- or beta-) result in trisaccharides that are diastereoisomers with different chemical and physical properties .
Synthesis Analysis
The synthesis of a spacered A trisaccharide has been described in a recent study . The assembly scheme employed a glycosyl donor of the 2-azido-2-deoxy-selenogalactoside type, bearing stereocontrolling 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene)-protecting groups . This approach provided efficient and stereoselective formation of the required α-glycosylation product .
Molecular Structure Analysis
Trisaccharides are composed of three monosaccharides with two glycosidic bonds connecting them . Each glycosidic bond can be formed between any hydroxyl group on the component monosaccharides . Even if all three component sugars are the same (e.g., glucose), different bond combinations (regiochemistry) and stereochemistry (alpha- or beta-) result in trisaccharides that are diastereoisomers with different chemical and physical properties .
Chemical Reactions Analysis
Trisaccharides, similar to disaccharides, can be formed through a dehydration synthesis reaction . Two glucose molecules can be linked together through this reaction to form a disaccharide called maltose. This process can be repeated to form polysaccharides, such as starch and glycogen .
Physical And Chemical Properties Analysis
Trisaccharides have different chemical and physical properties depending on their bond combinations and stereochemistry . They are diastereoisomers with different properties even if all three component sugars are the same .
科学的研究の応用
Trisaccharides like 2′-fucosyllactose (2′-FL) are abundant in human milk and possess significant biological properties including prebiotic, antibacterial, antiviral, and immunomodulating effects. They are approved as safe by regulatory bodies and have applications in infant formula, dietary supplements, and medical food materials (Zhu et al., 2020).
A specific trisaccharide structure found in the first epidermal growth factor-like domain of bovine blood clotting factor IX has been identified, demonstrating the role of specific sugar structures in biological processes and their potential in medical research (Hase et al., 1990).
Blood group antigenic A trisaccharide, a key player in blood cell recognition and compatibility, has been synthesized for use in biochemical studies. This highlights the importance of trisaccharides in understanding and manipulating biological recognition processes (Kazakova et al., 2021).
Trisaccharides are involved in carbohydrate-protein interactions, as demonstrated by studies on their conformational flexibility and binding mechanisms. This research is crucial for understanding and designing drugs and therapeutic agents (Zhang & Bundle, 2000).
The synthesis of trisaccharides, like those derived from Staphylococcus aureus Type 5, is significant for developing immunotherapies. Overcoming challenges in their synthesis can lead to advances in medical treatments (Gagarinov et al., 2015).
将来の方向性
There is continued interest in developing new synthetic approaches to the assembly of carbohydrate blood group antigen determinants . A trisaccharide and structurally related compounds can be used as haptens to test the carbohydrate specificities of plant and mammalian lectins . They can also serve as model compounds in the development of new biomedical technologies .
特性
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZWAAFMRTZQGV-ULZIYQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198042 | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49777-13-1 | |
| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | a-Trisaccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | a-Trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-TRISACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

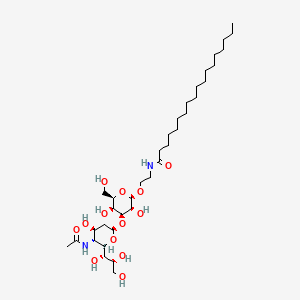
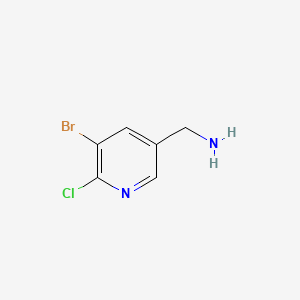
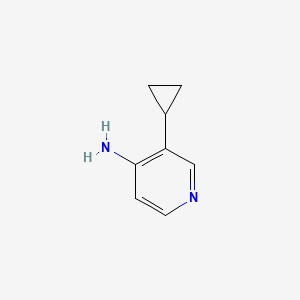


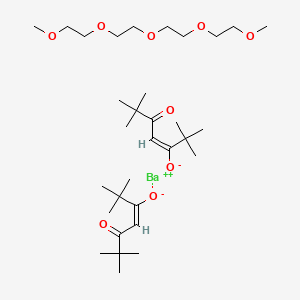
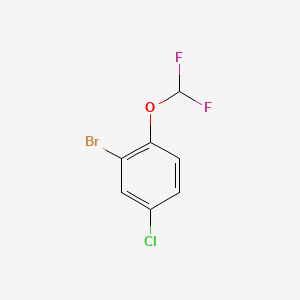
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)